molecular formula C13H25NO3 B1445437 tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate CAS No. 1454913-95-1

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

Cat. No. B1445437
M. Wt: 243.34 g/mol
InChI Key: ZLEBLWDLKHDYEW-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate” is an organic compound . It is also known as tert-butyl (1S)-1-cyclopentyl-3-(hydroxy)-2-oxo-1-[(phenylmethoxy) carbonyl] amino-propan-2-yl-carbamate.

Scientific Research Applications

Biodegradation of Ether Oxygenates:

  • Ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) undergo biodegradation in soil and groundwater. Microorganisms can aerobically degrade these substances, using them as a carbon and energy source or through cometabolism with alkanes. Identified metabolic intermediates include acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). The degradation process involves genes encoding cytochrome P450 monooxygenase and alkane hydroxylases. However, slow cell growth and biomass yields, due to the ether structure and slow degradation kinetics, may limit the metabolism of these substances (Thornton et al., 2020).

MTBE Biodegradation and Bioremediation:

  • MTBE biotransformation and mineralization under aerobic conditions are well-documented, with evidence of biotransformation under anaerobic conditions as well. MTBE biodegradation involves two key intermediates: tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). The initial enzyme in MTBE biodegradation is either a cytochrome P450 or a nonhemic monooxygenase. Despite historical concerns about MTBE's biodegradability, several biological methods, such as in situ bioremediation, bioaugmentation, and biostimulation, are now viable for MTBE remediation (Fiorenza & Rifai, 2003).

Environmental Fate and Behavior

Environmental Behavior and Fate of MTBE:

  • When gasoline containing MTBE contacts water, MTBE can dissolve in significant amounts. It exhibits weak sorption to subsurface solids, allowing for rapid transport through groundwater. Additionally, MTBE generally resists biodegradation in groundwater. In the atmosphere, MTBE's half-life can be as short as 3 days, and it tends to partition into atmospheric water, contributing to its presence in surface and groundwater (Squillace et al., 1997).

Industrial Applications and Catalysis

Pervaporation in MTBE Production:

  • MTBE remains a prevalent fuel additive for enhancing fuel performance and reducing hazardous emissions. The most common MTBE production method is catalytic synthesis with excess methanol. Issues in obtaining pure MTBE from the final product have led to exploring new techniques like membrane methods, especially pervaporation, for highly selective separation of organic mixtures (Pulyalina et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution:

  • The resolution of racemates remains crucial in the synthesis of chiral compounds. Transition metal-mediated and organocatalyzed kinetic resolutions have gained popularity due to advancements in chiral catalysts for asymmetric reactions. Catalytic non-enzymatic kinetic resolution offers high enantioselectivity and yield for both products and recovered starting materials, making it significant in asymmetric organic synthesis (Pellissier, 2011).

properties

IUPAC Name

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEBLWDLKHDYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

CAS RN

1454913-95-1
Record name tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid (730 mg, 2.84 mmol) in THF (7.5 mL) cooled to −10° C. was added N-methylmorpholine (0.312 mL, 2.84 mmol) followed by isobutyl chloroformate (0.373 mL, 2.84 mmol). The reaction mixture was then stirred for 5 min. The solid obtained was removed by filtration and washed with THF (5 mL). The filtrate was cooled to −10° C. and treated with NaBH4 (161 mg, 4.26 mmol) in water (5 mL) dropwise. The reaction mixture was stirred at −10° C. for 10 min and allowed to warm to room temperature and stirred for another 30 min. The reaction mixture was then quenched with cold water (5 mL). The aqueous layer extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine (20 mL), dried over sodium sulfate and concentrated under reduced pressure to afford a residue which was purified by column chromatography (pet ether: ethyl acetate) to afford tert-butyl 1-cyclopentyl-3-hydroxypropan-2-ylcarbamate (500 mg, 2.05 mmol, 72% yield). 1H NMR (400 MHz, DMSO-d6) δ 6.38 (m, 1H), 4.51 (m, 1H), 3.85-3.65 (m, 1H), 3.42 (m, 1H), 3.25 (m, 1H), 3.8 (m, 1H), 2.75 (m, 1H), 1.85-1.65 (m, 4H), 1.6-1.25 (m, 12H), 1.15 (m, 2H).
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.312 mL
Type
reactant
Reaction Step Two
Quantity
0.373 mL
Type
reactant
Reaction Step Three
Name
Quantity
161 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CC1CCCC1
Quantity
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Type
reactant
Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
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tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate

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